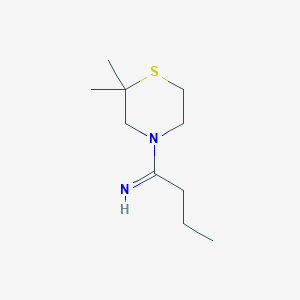
N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a chloro-methoxyphenyl group attached to a decahydroquinoxalinyl acetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Decahydroquinoxalinyl Intermediate: This step involves the cyclization of appropriate diamines with diketones under acidic or basic conditions to form the decahydroquinoxaline core.
Introduction of the Acetamide Group: The intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base to introduce the acetamide group.
Attachment of the Chloro-Methoxyphenyl Group: The final step involves the coupling of the chloro-methoxyphenyl group to the acetamide intermediate using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroisoquinolin-2-yl)acetamide: Similar structure but with an isoquinoline core.
N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)propionamide: Similar structure but with a propionamide group instead of acetamide.
Uniqueness
N-(3-Chloro-4-methoxyphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propriétés
Formule moléculaire |
C17H22ClN3O3 |
|---|---|
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide |
InChI |
InChI=1S/C17H22ClN3O3/c1-24-15-7-6-10(8-11(15)18)19-16(22)9-14-17(23)21-13-5-3-2-4-12(13)20-14/h6-8,12-14,20H,2-5,9H2,1H3,(H,19,22)(H,21,23) |
Clé InChI |
XPSUXKPIRNKHDW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12867437.png)

![(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12867444.png)
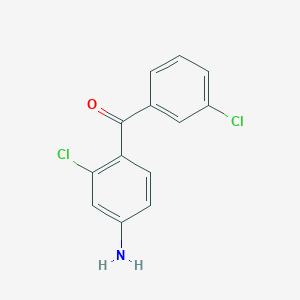
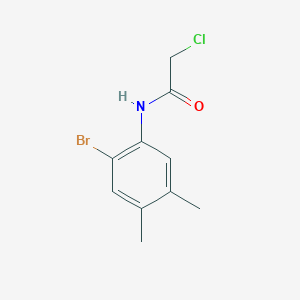
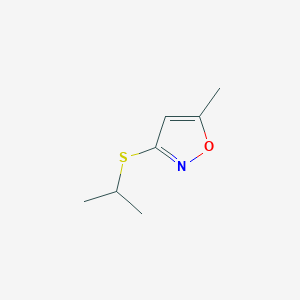

![2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12867479.png)
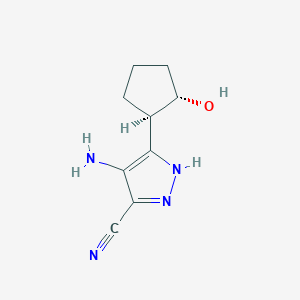
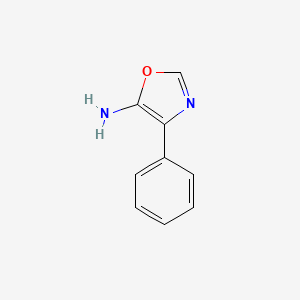
![2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid](/img/structure/B12867499.png)
![2-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12867501.png)
